8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline
Description
8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline is a complex organic compound with the molecular formula C17H17N3S. It is known for its unique structure, which combines a quinoline moiety with a hydrazone linkage to a 2,5-dimethylthiophene group.
Properties
Molecular Formula |
C17H17N3S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethylideneamino]quinolin-8-amine |
InChI |
InChI=1S/C17H17N3S/c1-11-10-15(13(3)21-11)12(2)19-20-16-8-4-6-14-7-5-9-18-17(14)16/h4-10,20H,1-3H3 |
InChI Key |
SOOWQEMYCDZODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=NNC2=CC=CC3=C2N=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline typically involves the condensation of 8-quinolinecarboxaldehyde with 2,5-dimethylthiophene-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. The compound’s hydrazone linkage allows it to act as a chelating agent, binding to metal ions and affecting enzymatic activities. Additionally, its quinoline moiety can intercalate into DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}pyridine
- **8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}isoquinoline
- **8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}benzothiazole
Uniqueness
8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline stands out due to its unique combination of a quinoline ring and a 2,5-dimethylthiophene group. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance .
Biological Activity
The compound 8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline is a member of a class of heterocyclic compounds that have garnered interest for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and pharmacological properties based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate quinoline precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 15 | |
| Compound B | Antifungal | 10 | |
| 8-{...} | Antimicrobial | TBD | TBD |
Cytotoxicity
Cytotoxicity assays have been performed to evaluate the potential of this compound against cancer cell lines. The results indicate that several derivatives exhibit cytotoxic effects at micromolar concentrations.
Enzyme Inhibition
Inhibition studies against various enzymes have revealed that certain derivatives can act as effective inhibitors of monoamine oxidase (MAO), which is implicated in mood disorders and neurodegenerative diseases. For example:
- MAO-A Inhibition : The compound demonstrated an IC50 value of 1.04 ± 0.01 µM.
- MAO-B Inhibition : The IC50 was found to be 1.03 ± 0.17 µM for another derivative in the same series .
Case Studies
Several case studies highlight the therapeutic potential of quinoline derivatives:
- Antidepressant Activity : A study reported that derivatives similar to this compound exhibited antidepressant-like effects in animal models, suggesting a mechanism involving MAO inhibition .
- Cancer Treatment : Research has indicated that modifications to the quinoline structure can enhance cytotoxicity against specific cancer types, making them promising candidates for further development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
